molecular formula C17H22N2O B2583515 N-Adamantan-1-yl-3-amino-benzamide CAS No. 57277-47-1

N-Adamantan-1-yl-3-amino-benzamide

Cat. No.: B2583515
CAS No.: 57277-47-1
M. Wt: 270.376
InChI Key: YHCFEXGSXLTSHW-UHFFFAOYSA-N
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Description

N-Adamantan-1-yl-3-amino-benzamide: is a chemical compound with the molecular formula C17H22N2O and a molecular weight of 270.37 g/mol . This compound features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity, attached to an amino-benzamide structure. The adamantane group imparts unique physical and chemical properties to the compound, making it of interest in various fields of research.

Mechanism of Action

Target of Action

Related compounds have been shown to have anti-dengue virus activity

Mode of Action

It is synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid . The interaction of N-Adamantan-1-yl-3-amino-benzamide with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

Related compounds have shown significant anti-dengue virus serotype 2 activity . This suggests that this compound may affect pathways related to viral replication or immune response.

Pharmacokinetics

The compound has a molecular weight of 270.37 , which may influence its bioavailability and distribution within the body.

Result of Action

Related compounds have shown significant anti-dengue virus serotype 2 activity and low cytotoxicity , suggesting that this compound may have similar effects.

Action Environment

Storage at room temperature is recommended , suggesting that temperature may influence the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-Adamantan-1-yl-3-amino-benzamide are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-Adamantan-1-yl-3-amino-benzamide can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Adamantan-1-yl-3-amino-benzamide is unique due to its specific amino-benzamide structure combined with the adamantane moiety. This combination imparts distinct physical and chemical properties, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

N-(1-adamantyl)-3-aminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-15-3-1-2-14(7-15)16(20)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCFEXGSXLTSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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